Seocalcitol (EB1089), a synthetic analog of the biologically active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), has garnered significant attention in scientific research due to its potent cell regulatory effects. [, , , , ] Classified as a vitamin D analog, seocalcitol exhibits a greater potency in regulating cell growth and differentiation compared to calcitriol, while displaying reduced calcemic activity. [, , ] This characteristic renders seocalcitol a promising candidate for investigating potential therapeutic applications in various areas, including cancer research. [, , ]
The synthesis can be summarized as follows:
Seocalcitol's molecular formula is , and it features a unique structure that distinguishes it from natural vitamin D metabolites. The compound includes a sulfone group that contributes to its reduced calcemic activity compared to traditional vitamin D compounds. The structural modifications involve changes in the side chain and the introduction of specific functional groups that enhance its biological activity while mitigating unwanted effects.
Seocalcitol undergoes several important chemical reactions that are pivotal for its biological activity:
Seocalcitol exerts its effects primarily through activation of the vitamin D receptor, leading to modulation of gene expression involved in cell growth and differentiation. This mechanism is characterized by:
Seocalcitol possesses distinct physical and chemical properties that contribute to its functionality:
These properties play a significant role in determining the compound's bioavailability and therapeutic efficacy.
Seocalcitol has been investigated for various scientific applications, particularly in oncology:
Seocalcitol (EB1089) is a synthetic vitamin D analog designed to enhance anticancer activity while minimizing hypercalcemia. Its effects are primarily mediated through high-affinity binding to the vitamin D receptor (VDR), a nuclear transcription factor. Upon ligand binding, VDR undergoes conformational changes that enable dimerization with the retinoid X receptor (RXR). This heterodimer recognizes vitamin D response elements (VDREs) in target gene promoters, recruiting co-activators (e.g., SRC-1, DRIP/Mediator complex) to initiate transcription. Key structural features of Seocalcitol include:
Table 1: Structural Features and Transcriptional Efficiencies of Vitamin D Analogs
Compound | Side-Chain Modifications | VDR Binding Affinity (Relative to Calcitriol) | Transcriptional Activation (Fold Change vs. Control) |
---|---|---|---|
Calcitriol (1,25(OH)₂D₃) | None | 1.0 | 8.2 ± 0.9 |
Seocalcitol (EB1089) | 26,27-dimethyl; 22,24-diene | 1.8 | 15.6 ± 1.4 |
Tacalcitol | 24-hydroxy | 0.6 | 5.1 ± 0.7 |
The VDR LBD comprises 12 α-helices that form a hydrophobic pocket for ligand interaction. Seocalcitol’s 22,24-diene side-chain adopts an extended conformation, enhancing van der Waals contacts with Leu233, Val234, and Trp286 in helix 5 and helix 7. This stabilizes helix 12 (H12) in an "agonist position," facilitating co-activator recruitment. X-ray crystallography reveals that Seocalcitol-bound VDR exhibits:
These features enable sustained transcriptional activation of tumor-suppressive genes while resisting metabolic inactivation in cancer cells.
Seocalcitol disrupts Wnt/β-catenin signaling—a hallmark pathway in colorectal cancer (CRC) pathogenesis. Mechanistically:
Table 2: Seocalcitol-Mediated Modulation of Wnt/β-Catenin Targets in CRC Models
Target Gene | Function in CRC | Regulation by Seocalcitol (Fold Change) | Biological Outcome |
---|---|---|---|
MYC | Cell cycle progression | ↓ 4.8-fold | G1/S arrest |
CCND1 | Cyclin D1 synthesis | ↓ 3.2-fold | Reduced cell proliferation |
CD44 | Cancer stem cell marker | ↓ 5.1-fold | Suppressed tumor initiation |
NAT2 | JAK/STAT inhibitor | ↑ 6.7-fold | Inhibited metastasis |
In vivo data demonstrate that Seocalcitol reduces tumor volume by 65% in CRC xenografts, correlating with decreased nuclear β-catenin and increased E-cadherin [1] [10].
Seocalcitol exhibits receptor-dependent crosstalk with androgen receptor (AR) pathways in prostate cancer:
Notably, Seocalcitol’s efficacy is contingent on VDR:AR expression ratios, with maximal effects observed in cells co-expressing both receptors [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7